molecular formula C16H17N3O4 B2454603 N-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1147281-32-0

N-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2454603
CAS No.: 1147281-32-0
M. Wt: 315.329
InChI Key: MFWQLLFLZUVZCD-UHFFFAOYSA-N
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Description

N-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring with a hydroxyl group at the 6-position, an amide linkage, and a methoxy-methylphenyl group. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyridine Derivative: The starting material, 6-hydroxypyridine, undergoes formylation to introduce the formamido group at the 3-position.

    Amide Bond Formation: The formylated pyridine derivative is then reacted with 2-methoxy-5-methylphenylamine under appropriate conditions to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The amide bond can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(6-hydroxypyridin-3-yl)formamido]-N-(2-methoxyphenyl)acetamide: Lacks the methyl group on the phenyl ring.

    2-[(6-hydroxypyridin-3-yl)formamido]-N-(2-methylphenyl)acetamide: Lacks the methoxy group on the phenyl ring.

    2-[(6-hydroxypyridin-3-yl)formamido]-N-phenylacetamide: Lacks both the methoxy and methyl groups on the phenyl ring.

Uniqueness

The presence of both the methoxy and methyl groups on the phenyl ring in N-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide enhances its chemical reactivity and potential biological activity compared to similar compounds. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a unique and valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10-3-5-13(23-2)12(7-10)19-15(21)9-18-16(22)11-4-6-14(20)17-8-11/h3-8H,9H2,1-2H3,(H,17,20)(H,18,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWQLLFLZUVZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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